REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]#[C:9][CH2:10][CH2:11][F:12])[CH:3]=1.CO.[OH:15]S(O)(=O)=O>[CH3-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Au+].O>[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:15])[CH2:9][CH2:10][CH2:11][F:12])[CH:5]=[CH:6][CH:7]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)C#CCCF
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 μL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
1 mg
|
Type
|
catalyst
|
Smiles
|
[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+]
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a sealed tube
|
Type
|
CUSTOM
|
Details
|
flushed with argon
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed sequentially with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
Chromatography of the concentrate on silica gel with a gradient of 0% to 20% EtOAc-hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(CCCF)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |